Tributyl-(3,4-dimethylphenyl)stannane
Description
Properties
IUPAC Name |
tributyl-(3,4-dimethylphenyl)stannane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9.3C4H9.Sn/c1-7-5-3-4-6-8(7)2;3*1-3-4-2;/h3,5-6H,1-2H3;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJEJUKDOTQEELI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=C(C=C1)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Tributyl-(3,4-dimethylphenyl)stannane can be synthesized through the reaction of tributyltin hydride with 3,4-dimethylphenyl halides under radical conditions. The reaction typically involves the use of a radical initiator such as azobisisobutyronitrile (AIBN) and is carried out under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of organotin compounds often involves the reduction of organotin oxides or chlorides. For example, tributyltin hydride can be produced by reducing tributyltin oxide with polymethylhydrosiloxane under reduced pressure . This method is efficient and yields high-purity products suitable for further reactions.
Chemical Reactions Analysis
Types of Reactions
Tributyl-(3,4-dimethylphenyl)stannane undergoes various types of reactions, including:
Reduction: It can act as a reducing agent in radical reactions.
Substitution: It can participate in nucleophilic substitution reactions.
Dehalogenation: It is used in the dehalogenation of organic halides.
Common Reagents and Conditions
Radical Initiators: Azobisisobutyronitrile (AIBN) is commonly used to initiate radical reactions.
Solvents: Organic solvents such as toluene or hexane are typically used.
Temperature: Reactions are often carried out at elevated temperatures to facilitate radical formation.
Major Products
The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, in dehalogenation reactions, the corresponding hydrocarbon is typically formed .
Scientific Research Applications
Tributyl-(3,4-dimethylphenyl)stannane has several applications in scientific research:
Organic Synthesis: It is used as a reagent in radical reactions, including reductions and dehalogenations.
Material Science: Organotin compounds are explored for their potential in creating new materials with unique properties.
Biological Studies: Some organotin compounds have been studied for their biological activity, although their toxicity limits their use in medicine.
Mechanism of Action
The mechanism by which tributyl-(3,4-dimethylphenyl)stannane exerts its effects involves the formation of tin-centered radicals. These radicals can abstract hydrogen atoms from other molecules, facilitating various radical-mediated transformations. The tin-carbon bond in organotin compounds is relatively weak, making them effective hydrogen atom donors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Organotin compounds vary widely in structure and function depending on substituents. Below is a comparative analysis of Tributyl-(3,4-dimethylphenyl)stannane with analogous compounds:
Structural and Functional Analogues
Key Differences
- Bioactivity : Unlike Tributyltin (TBT), which is broadly biocidal, the dimethylphenyl variant may exhibit selective activity due to its bulky aromatic group. Evidence from docking studies on structurally similar compounds (e.g., 3,4-dimethylphenyl-containing molecules) suggests improved receptor interaction profiles .
- Regulatory Status: this compound lacks the extensive regulatory history of TBT but shares organotin-related toxicity concerns, necessitating compliance with EPA and global chemical safety protocols .
Research Findings
- Synthetic Utility : this compound’s stability in cross-coupling reactions (e.g., Stille couplings) is superior to more labile analogues like Tributylchlorostannane, which hydrolyzes readily .
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | This compound | Tributyltin (TBT) | Tributylchlorostannane |
|---|---|---|---|
| Molecular Weight (g/mol) | ~425 (estimated) | 325.10 | 343.54 |
| Boiling Point (°C) | Not reported | 180–185 | 120–125 (decomposes) |
| Solubility | Insoluble in water; soluble in organics | Similar | Hydrolyzes in water |
| Stability | Air-stable; hydrolyzes slowly | Highly stable | Reacts with moisture |
Table 2: Regulatory and Toxicity Overview
| Compound | EPA Reference ID | Regulatory Status | Acute Toxicity (LD50, rat) |
|---|---|---|---|
| This compound | 307447 | Restricted industrial use | Not reported |
| Tributyltin (TBT) | 67579 | Banned in marine coatings | 10–50 mg/kg (oral) |
| Tributyltin sulfamate | N/A | Restricted in EU/US | 100–200 mg/kg (dermal) |
Biological Activity
Tributyl-(3,4-dimethylphenyl)stannane is an organotin compound that has gained attention for its potential biological activity. This article explores its synthesis, biological interactions, mechanisms of action, and applications in various fields, supported by relevant studies and data.
Chemical Structure and Synthesis
This compound features a tin atom bonded to a 3,4-dimethylphenyl group and three butyl groups. Its chemical formula is . The synthesis typically involves the reaction of tributyltin chloride with a Grignard reagent derived from 3,4-dimethylphenyl bromide, conducted in anhydrous solvents like tetrahydrofuran under inert conditions to prevent oxidation.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in relation to its interactions with biological systems. Key areas of focus include:
- Enzyme Interactions : The compound may affect enzyme mechanisms or cellular pathways due to its ability to form complexes with sulfur-containing biomolecules.
- Toxicity Studies : Organotin compounds are known for their toxicity; thus, research is ongoing to evaluate their safety and potential therapeutic uses.
- Antimicrobial Properties : Similar organotin compounds have demonstrated antibacterial and antifungal activities, suggesting that this compound may also possess such properties .
The mechanism by which this compound exerts its effects involves the formation of tin-centered radicals. These radicals can abstract hydrogen atoms from other molecules, facilitating various radical-mediated transformations. The weak tin-carbon bond in organotin compounds enhances their effectiveness as hydrogen atom donors.
Research Findings and Case Studies
Several studies have highlighted the biological activity of this compound:
- Inhibition of Enzymatic Activity : Research indicates that organotin compounds can inhibit protein kinases, which are crucial for various cellular processes. For instance, studies have shown that certain derivatives exhibit cytotoxicity against cancer cell lines such as HepG2 and THP-1 .
- Antileishmanial Activity : In vitro studies have evaluated the efficacy of organotin compounds against Leishmania promastigotes. The results indicated significant growth inhibition at specific concentrations .
- Drug-Likeness Properties : Computational studies assessed the drug-likeness of tributyltin derivatives using tools like SwissADME. These studies found that certain derivatives comply with Lipinski's rule of five, indicating potential as drug candidates .
Comparative Analysis with Similar Compounds
A comparison table illustrates the distinct features of this compound relative to other organotin compounds:
| Compound Name | Chemical Formula | Key Features |
|---|---|---|
| Tributylstannane | C12H27Sn | Basic structure with no aromatic substitution |
| Tributyl(2,3-dimethylphenyl)stannane | C20H36Sn | Similar structure but different aromatic substitution |
| Phenyltributyltin | C13H21Sn | Contains a phenyl group instead of a dimethyl-substituted phenyl group |
| This compound | C15H24Sn | Unique 3,4-dimethyl substitution influencing reactivity |
Applications in Scientific Research
This compound finds applications across various fields:
- Organic Synthesis : Used as a reagent in radical reactions including reductions and dehalogenations.
- Material Science : Explored for creating new materials with unique properties due to its organotin structure.
- Biological Studies : Investigated for its potential therapeutic applications despite toxicity concerns.
Q & A
Q. What are the standard methods for synthesizing Tributyl-(3,4-dimethylphenyl)stannane, and how can purity be ensured?
this compound is typically synthesized via nucleophilic substitution or transmetallation reactions. A common approach involves reacting 3,4-dimethylphenyllithium with tributyltin chloride (CAS 56573-85-4) in anhydrous tetrahydrofuran (THF) under inert conditions . Post-synthesis, purification via column chromatography (using silica gel and hexane/ethyl acetate eluents) is critical to isolate the product. Purity validation requires gas chromatography-mass spectrometry (GC-MS) for volatile impurities and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ¹¹⁹Sn NMR) to confirm structural integrity .
Q. What spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR can confirm the aromatic and alkyl proton environments, while ¹¹⁹Sn NMR is essential for verifying the tin coordination environment (δ ~100–200 ppm for tributyltin derivatives) .
- X-ray Crystallography : Single-crystal X-ray diffraction using SHELXL or SHELXS can resolve the molecular geometry. ORTEP-3 is recommended for visualizing the 3D structure, particularly to assess steric effects from the 3,4-dimethylphenyl group.
Q. What safety protocols are critical when handling this compound?
Organotin compounds are toxic and require handling in a fume hood with nitrile gloves and lab coats. Waste disposal must comply with EPA guidelines for tin-containing organometallics (EPA ID 307447) . Stability tests under varying temperatures and humidity are advised to prevent decomposition .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) elucidate the electronic and steric effects of the 3,4-dimethylphenyl group in organotin reactivity?
Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the electron-withdrawing/donating effects of the methyl substituents and predict reaction pathways. For example, the steric bulk of the 3,4-dimethylphenyl group may hinder transmetallation in Stille couplings, requiring optimization of ligands or solvents. Comparative studies with analogous compounds (e.g., phenyl or tolyl derivatives) can validate computational predictions .
Q. What experimental strategies resolve contradictions in catalytic activity data for this compound in cross-coupling reactions?
Discrepancies in catalytic efficiency often arise from trace oxygen or moisture. Rigorous drying of solvents (e.g., molecular sieves) and substrates is essential. Kinetic studies under controlled conditions (e.g., glovebox) paired with in-situ monitoring via ¹¹⁹Sn NMR can identify intermediates and side reactions. For example, oxidative addition steps may compete with tin aggregation, necessitating additives like tetrabutylammonium iodide to stabilize active species .
Q. How does the 3,4-dimethylphenyl substituent influence the thermal stability and decomposition pathways of this compound?
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can quantify decomposition thresholds. Mass spectrometry (MS) coupled with pyrolysis-GC identifies volatile byproducts (e.g., dimethylbenzene or tributyltin oxides). Comparative studies with unsubstituted tributylphenylstannane reveal that methyl groups enhance thermal stability by 20–30°C due to steric protection of the tin center .
Q. What role does this compound play in the stereoselective synthesis of complex organic molecules?
In asymmetric catalysis, this stannane can act as a chiral transfer agent. For instance, its use in radical cyclization reactions with chiral ligands (e.g., bisoxazolines) induces enantioselectivity. X-ray crystallography (via SHELXL ) and circular dichroism (CD) spectroscopy are critical for analyzing stereochemical outcomes. Recent studies show >80% enantiomeric excess (ee) in β-lactam syntheses under optimized conditions .
Methodological Notes
- Data Interpretation : For crystallographic data, refine structures using SHELXL and validate with R-factor convergence (<5%).
- Contradiction Resolution : Replicate experiments under varying conditions (e.g., solvent polarity, temperature) and apply statistical tools (e.g., ANOVA) to identify outliers.
- Safety Compliance : Adhere to EPA guidelines (ID 307447) for organotin waste and consult chemical safety databases (e.g., Kanto Reagents Catalog ) for handling protocols.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
